molecular formula C8H13N3O2 B8506348 1-(1-Ethyl-propyl)-4-nitro-1H-imidazole CAS No. 865774-08-9

1-(1-Ethyl-propyl)-4-nitro-1H-imidazole

Cat. No.: B8506348
CAS No.: 865774-08-9
M. Wt: 183.21 g/mol
InChI Key: FKRMSNIFNHQQSE-UHFFFAOYSA-N
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Description

1-(1-Ethyl-propyl)-4-nitro-1H-imidazole is a nitroimidazole derivative characterized by a branched alkyl substituent (1-ethyl-propyl) at the N1-position and a nitro group at the C4-position of the imidazole ring. This compound has been investigated primarily in medicinal chemistry contexts, such as in the synthesis of apelin receptor agonists (e.g., CMF-019), where it serves as a critical structural motif for modulating pharmacokinetic properties like solubility and metabolic stability . Its synthesis typically involves alkylation of 4-nitroimidazole with appropriate alkyl halides under basic conditions, followed by purification via column chromatography .

Properties

CAS No.

865774-08-9

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

4-nitro-1-pentan-3-ylimidazole

InChI

InChI=1S/C8H13N3O2/c1-3-7(4-2)10-5-8(9-6-10)11(12)13/h5-7H,3-4H2,1-2H3

InChI Key

FKRMSNIFNHQQSE-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N1C=C(N=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Nitroimidazole derivatives differ in substituents at the N1 and C4/C5 positions, which significantly influence their physicochemical and biological properties. Below is a comparative analysis:

Compound Name Substituents (N1) Substituents (C4/C5) Key Properties/Applications Reference
1-(1-Ethyl-propyl)-4-nitro-1H-imidazole 1-Ethyl-propyl 4-Nitro Apelin agonist precursor; improved solubility as potassium salt
1-(2-Phenethyl)-4-nitro-1H-imidazole 2-Phenethyl 4-Nitro Src kinase inhibitor candidate; synthesized via microwave-assisted alkylation
1-(Cyclopropylmethyl)-4-nitro-1H-imidazole Cyclopropylmethyl 4-Nitro Intermediate for WDR5-MYC inhibitors; LCMS: m/z = 168.4 [M+H]+
1-Aryl-4-nitro-1H-imidazoles Aryl (e.g., 3,4-dichlorophenyl) 4-Nitro Anti-trypanosomal activity (curative at 25–100 mg/kg in mice)
1-Methyl-5-(4-methylphenylsulfonyl)-4-nitro-1H-imidazole Methyl + sulfonyl 4-Nitro Specialized reagent; high cost ($650/g)

Physicochemical Properties

  • Solubility :
    • The potassium salt of this compound shows enhanced aqueous solubility compared to its neutral form, critical for in vivo studies .
    • Analogues like 1-(4-fluorophenyl)-4-nitro-1H-imidazole exhibit moderate lipophilicity (LogP = 2.44), favoring blood-brain barrier penetration .
  • Thermal Stability :
    • Nitroimidazoles with aryl groups (e.g., 1-(3,4-dichlorophenyl)-4-nitro-1H-imidazole) have higher melting points (>150°C) due to π-stacking interactions .

Structure-Activity Relationships (SAR)

  • N1 Substituents :
    • Bulky alkyl groups (e.g., 1-ethyl-propyl) enhance metabolic stability by shielding the nitro group from reductase enzymes .
    • Aryl groups (e.g., 4-trifluoromethoxyphenyl) improve target affinity via hydrophobic interactions .
  • C4 Nitro Group: Essential for redox activation in antiparasitic agents but contributes to cytotoxicity in non-target tissues .

Q & A

Q. What are the validated analytical methods for assessing the purity and stability of 1-(1-Ethyl-propyl)-4-nitro-1H-imidazole in pharmaceutical research?

Answer: High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment, particularly for detecting nitro-imidazole derivatives and related impurities. Method validation should include specificity, linearity, and precision testing using reference standards (e.g., impurities like nitrate derivatives documented in pharmaceutical monographs) . Fourier-Transform Infrared Spectroscopy (FTIR) complements HPLC by confirming functional groups (e.g., nitro and imidazole rings) and detecting degradation products under stress conditions (e.g., hydrolysis or oxidation) . Stability studies should follow ICH guidelines, with accelerated testing at 40°C/75% RH to predict shelf-life .

Example Protocol:

ParameterHPLC ConditionsFTIR Parameters
ColumnC18, 5 µmATR mode
Mobile PhaseAcetonitrile:Water (70:30)Scan range: 4000–400 cm⁻¹
Flow Rate1.0 mL/minResolution: 4 cm⁻¹

Q. How can researchers synthesize this compound, and what are the critical reaction parameters?

Answer: A common route involves nucleophilic substitution or cyclocondensation. For example:

Cyclocondensation: React 4-nitroimidazole with 1-ethyl-propyl bromide in the presence of a base (e.g., K₂CO₃) at 80–100°C for 12–24 hours.

Purification: Use column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the product.

Critical parameters include:

  • Reagent stoichiometry: Excess alkylating agent (1.5–2.0 equivalents) to drive the reaction .
  • Temperature control: Avoid exceeding 100°C to prevent nitro group decomposition .
  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and biological activity of this compound?

Answer: Density Functional Theory (DFT) calculations optimize the molecular geometry and electron distribution, revealing electrophilic sites (e.g., nitro group) prone to reduction or nucleophilic attack . Molecular docking against target proteins (e.g., microbial enzymes) identifies potential binding modes. For instance, the nitro group may interact with heme centers in anaerobic bacteria, suggesting antiparasitic activity .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar imidazole derivatives?

Answer: Contradictions often arise from tautomerism or stereochemical variations. Strategies include:

  • Multi-technique validation: Combine NMR (¹H/¹³C), X-ray crystallography, and High-Resolution Mass Spectrometry (HRMS) to confirm tautomeric forms. For example, X-ray diffraction unambiguously assigns substituent positions in imidazole rings .
  • Dynamic NMR: Monitor temperature-dependent shifts to identify tautomeric equilibria (e.g., nitro group rotation barriers) .

Case Study:
A crystal structure (CCDC 1038591) resolved ambiguities in a hydroxypropyl-substituted imidazole by confirming the imidazole ring conformation and hydrogen-bonding network .

Q. How can Design of Experiments (DoE) optimize the synthesis scale-up of this compound?

Answer: Apply a fractional factorial design to evaluate critical variables:

  • Factors: Temperature, catalyst loading, solvent volume.
  • Responses: Yield, purity, reaction time.

Example DoE Setup:

FactorLow LevelHigh Level
Temperature80°C100°C
Catalyst Loading5 mol%10 mol%
Solvent Volume50 mL100 mL

Statistical analysis (ANOVA) identifies temperature as the most significant factor (p < 0.05), with optimal conditions at 90°C and 7.5 mol% catalyst . Scale-up trials in continuous flow reactors further enhance reproducibility .

Q. What are the degradation pathways of this compound under environmental conditions?

Answer: Photodegradation and microbial reduction are primary pathways:

  • Photolysis: UV exposure cleaves the nitro group, generating nitrite and imidazole radicals. LC-MS/MS detects intermediates like 1-(1-Ethyl-propyl)-imidazole .
  • Anaerobic biodegradation: Soil microbes reduce the nitro group to an amine, forming 1-(1-Ethyl-propyl)-4-amino-1H-imidazole. Use ¹⁵N-labeled compounds to trace metabolic pathways .

Mitigation Strategy:
Encapsulation in biodegradable polymers (e.g., PLGA) slows degradation in aqueous environments .

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